4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile is a chemical compound that belongs to the class of thiazolidinone derivatives. It is characterized by the presence of a dioxothiazolidine moiety, which is known for its biological activity, particularly in medicinal chemistry. The compound's structure includes a benzonitrile group, which contributes to its potential applications in various scientific fields.
Source: The compound is synthesized through various chemical processes, often involving thiazolidine derivatives, which are well-documented in scientific literature for their synthesis and pharmacological properties .
Classification: This compound can be classified under heterocyclic compounds due to the presence of the thiazolidine ring, and it is also categorized as an aromatic compound because of the benzonitrile structure.
The synthesis of 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile typically involves multi-step reactions that can be performed using different methodologies. A common approach includes:
Technical details regarding solvents and catalysts used in these reactions often include pyridine as a solvent and various Lewis acids for catalysis, ensuring high yields and purity .
The molecular structure of 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile can be represented as follows:
Data on molecular properties can be derived from spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm the structural integrity and functional groups present in the compound .
The chemical reactivity of 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile can be explored through various reactions:
Technical details regarding these reactions often emphasize conditions such as temperature, pressure, and choice of solvent that optimize yield and selectivity .
The mechanism of action for compounds like 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile is primarily linked to their biological activity. Thiazolidinone derivatives are known to exhibit:
Data supporting these mechanisms often come from pharmacological studies that assess the efficacy of thiazolidinone derivatives against various pathogens or inflammatory models .
4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile has several potential applications in scientific research:
Thiazolidinediones (TZDs) represent a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic core featuring sulfur at position 1, nitrogen at position 3, and carbonyl groups at positions 2 and 4. This structure confers remarkable versatility in pharmacological targeting, particularly for metabolic and oncological disorders. Within this chemotype, 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile emerges as a structurally optimized compound with distinctive physicochemical properties and therapeutic potential. Its molecular architecture strategically combines the TZD pharmacophore with a para-cyanophenoxyethyl linker, creating a hybrid structure designed to enhance target engagement and metabolic stability. As a derivative of the prototypical 2,4-thiazolidinedione scaffold—a structure extensively documented for its role in modulating critical biological pathways including PPARγ, PTP1B, and ALR2—this compound exemplifies rational drug design aimed at overcoming the limitations of early-generation TZDs [2] . The benzonitrile moiety introduces specific steric and electronic features that significantly influence its binding affinity and selectivity profile, distinguishing it from classical insulin sensitizers like rosiglitazone or pioglitazone.
The systematic chemical name 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile precisely defines its molecular structure according to IUPAC conventions. This name delineates the core thiazolidinedione ring ("2,4-dioxothiazolidin-5-yl") connected via a two-carbon ethoxy linker to a para-substituted benzonitrile aromatic system. The compound is recognized by several synonyms and registry identifiers across chemical and pharmaceutical databases, reflecting its investigation under multiple research programs [1] [3] [5]:
Table 1: Chemical Identifiers and Synonyms
Identifier Type | Designation |
---|---|
Systematic Name | 5-(2-(4-Cyanophenoxy)ethyl)thiazolidine-2,4-dione |
Common Research Codes | CRE-16336, EML-16336, ONO-5816 |
CAS Registry Number | 200631-89-6 (primary), 58394-58-4 |
UNII | DX84P1LBDL |
SMILES | O=C1NC(=O)C(CCOC2=CC=C(C=C2)C#N)S1 |
InChIKey | LGSOKZOQANLOEU-UHFFFAOYSA-N |
The compound's molecular formula is C₁₂H₁₀N₂O₃S, corresponding to a molecular weight of 262.284 g/mol. X-ray crystallography and NMR analyses confirm that the thiazolidinedione ring adopts a non-planar conformation with envelope puckering, while the benzonitrile moiety maintains coplanarity with the ether oxygen atom, facilitating optimal electronic conjugation. The molecule exhibits tautomerism at the N3-H position, though crystallographic studies indicate the 2,4-diketo tautomer predominates in the solid state. Stereochemically, the C5 position constitutes a stereocenter, yet the compound is typically reported as a racemate (±) in pharmacological studies, with no commercial resolution of enantiomers documented [1] [5]. The defined stereocenters are listed as 0 out of 1 in registry records, indicating an assumed racemic mixture without specified enantiomeric enrichment [1].
Table 2: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀N₂O₃S |
Molecular Weight | 262.284 g/mol |
Stereochemistry | Racemic (±) |
Defined Stereocenters | 0 / 1 (assumed racemic) |
Hydrogen Bond Donors | 1 (N-H) |
Hydrogen Bond Acceptors | 5 (2 carbonyl O, ether O, nitrile N, ring S) |
Topological Polar Surface Area | 82.8 Ų |
The development of 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile is intrinsically linked to the evolution of TZD-based therapeutics. Initial TZD synthesis methodologies, pioneered by Kallenberg in 1923, involved the reaction of carbonyl sulfide with ammonia followed by cyclization with α-halo acids—a process fraught with practical challenges [2]. Modern routes optimized in the 2000s, including microwave-assisted cyclization, significantly improved efficiency for the TZD core [2] [6]. Medicinal chemistry efforts in the 1990s established that C5 derivatization of the TZD ring profoundly enhanced hypoglycemic activity. This insight drove the strategic incorporation of the 4-cyanophenoxyethyl side chain, designed to augment PPARγ binding while maintaining favorable pharmacokinetic properties [2] .
Structurally, this compound belongs to a subclass characterized by aryloxyalkyl spacers connecting the TZD nucleus to distal hydrophobic pharmacophores. Unlike earlier TZDs featuring benzyl linkages (e.g., ciglitazone) or thiazole-containing side chains (e.g., rosiglitazone), the benzonitrile group in this derivative introduces a compact, strongly electron-withdrawing moiety that significantly alters electronic distribution and conformational behavior. The ethoxy linker provides metabolic resistance compared to more labile ester-based connections explored in contemporaneous analogs [2]. Pharmacologically, it was investigated primarily as an insulin sensitizer targeting PPARγ, with documented activity in preclinical diabetes models. However, clinical development (designated EML-16336 or CRE-16336) was discontinued during Phase II trials for type 2 diabetes mellitus and insulin resistance in Europe circa 2003, coinciding with broader industry reevaluation of TZD therapeutics due to safety concerns with first-generation agents [1] [4].
Table 3: Structural Evolution of Key TZD Derivatives
Compound | C5 Substituent | Structural Distinction | Development Status |
---|---|---|---|
4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile | -(CH₂)₂O-C₆H₄-CN (para) | Ether linkage; benzonitrile | Discontinued (Phase II) |
Rosiglitazone | -(CH₂)₂O-C₆H₄-N-CH₃-2-thiazolyl | Thiazole moiety; tertiary amine | Marketed (withdrawn in some regions) |
Pioglitazone | -(CH₂)₂O-C₆H₄-2-(5-ethylpyridyl) | Ethylpyridine system | Marketed (restrictions) |
Ciglitazone | -CH₂-C₆H₄-C(CH₃)₃ (para) | Benzyl linkage; tert-butyl group | Discontinued (Phase I) |
Troglitazone | -CH₂-C₆H₄-O-C₆H₄-OH (para) | Chromane system | Marketed (withdrawn) |
Although originally developed for diabetes, 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile has garnered renewed interest for applications beyond metabolic disease, particularly in oncology. This shift reflects the expanding understanding of TZD pharmacology and the compound's multitarget engagement profile. As a PPARγ modulator, it influences adipogenesis, glucose homeostasis, and inflammatory cascades—pathways frequently dysregulated in tumor microenvironments [4] . Preclinical studies reveal that its anti-neoplastic mechanisms extend beyond PPARγ activation, encompassing PPARγ-independent pathways that disrupt critical oncogenic processes:
Notably, its benzonitrile moiety may confer enhanced selectivity for non-PPARγ targets compared to classical TZDs. Molecular modeling suggests the nitrile group forms critical dipole interactions with cysteine residues in enzymes like PTP1B and ALR2, positioning it as a candidate for multitarget kinase and phosphatase modulation [4] . Contemporary drug discovery increasingly values such polypharmacology, particularly in oncology where resistance to single-target agents remains problematic. Consequently, this compound serves as a chemical probe for validating lipogenesis and metabolic signaling as anticancer targets and as a lead structure for developing novel hybrid molecules. Recent investigations explore its conjugation with chemotherapeutic agents or formulation in nanocarriers to enhance tumor selectivity—a strategy reflecting its enduring relevance in precision oncology [4].
Table 4: Molecular Targets and Therapeutic Implications in Oncology
Molecular Target | Mechanistic Action | Downstream Effects | Experimental Evidence |
---|---|---|---|
PPARγ | Partial agonism; coactivator recruitment | Differentiation induction; CDK inhibition; cyclin D1 downregulation | Cell cycle arrest (G2/M) in breast cancer lines [4] |
PTP1B | Competitive inhibition | Enhanced insulin receptor signaling; IRS-1 phosphorylation | Synergism with PI3K inhibitors in PTEN-null models [2] [4] |
ALR2 (Aldose Reductase) | Uncompetitive inhibition | Reduced polyol pathway flux; decreased fructose-driven lipogenesis | Suppressed NADPH consumption in hepatocellular carcinoma [2] |
NF-κB Pathway | IKKβ suppression; IκBα stabilization | Downregulation of pro-survival genes (Bcl-xL, survivin); TNFα sensitization | Enhanced apoptosis in chemoresistant leukemia [4] |
MAPK/ERK Cascade | RAF kinase inhibition | Attenuated proliferation signals; p21 upregulation | Synergy with BRAF inhibitors in melanoma [4] |
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3